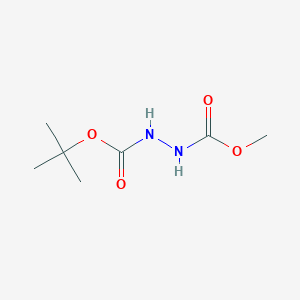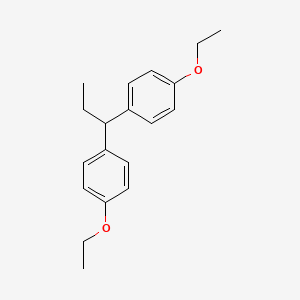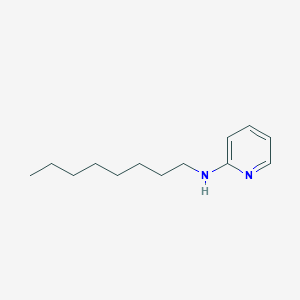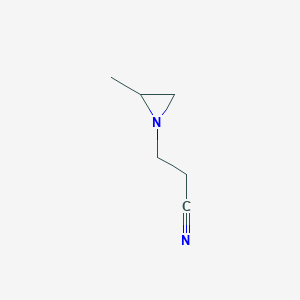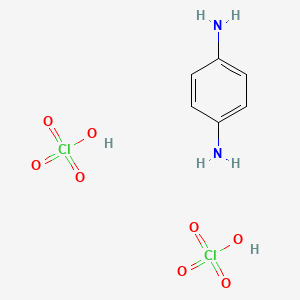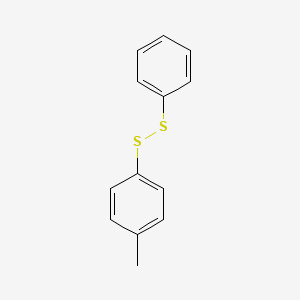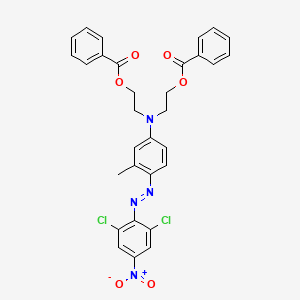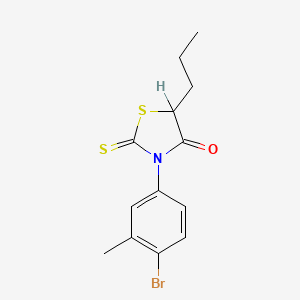
3-(4-Bromo-m-tolyl)-5-propylrhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-m-tolyl)-5-propylrhodanine is a chemical compound with the molecular formula C10H8BrNOS2 It is a derivative of rhodanine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-m-tolyl)-5-propylrhodanine typically involves the reaction of 4-bromo-m-tolyl isothiocyanate with propylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the required quality standards for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-m-tolyl)-5-propylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted rhodanine derivatives.
Applications De Recherche Scientifique
3-(4-Bromo-m-tolyl)-5-propylrhodanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-m-tolyl)-5-propylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chloro-m-tolyl)-5-propylrhodanine
- 3-(4-Fluoro-m-tolyl)-5-propylrhodanine
- 3-(4-Methyl-m-tolyl)-5-propylrhodanine
Uniqueness
3-(4-Bromo-m
Propriétés
Numéro CAS |
23517-67-1 |
|---|---|
Formule moléculaire |
C13H14BrNOS2 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
3-(4-bromo-3-methylphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H14BrNOS2/c1-3-4-11-12(16)15(13(17)18-11)9-5-6-10(14)8(2)7-9/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
KCYOLTMYVQUMST-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)

